(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylidene group and a trimethoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate oxazole precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects. Research has focused on its anti-inflammatory, anticancer, and antimicrobial properties, with promising results in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl isocyanate: Shares the trimethoxyphenyl group but differs in its functional group and reactivity .
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with similar aromatic properties .
(2S,3R,4Z)-4-(3,4-Dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)tetrahydro-3-furanyl]methanol: Another derivative with a similar core structure but different substituents .
Uniqueness
What sets (4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one apart is its unique combination of the benzylidene and trimethoxyphenyl groups attached to the oxazole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-13(11-16(23-2)17(15)24-3)18-20-14(19(21)25-18)9-12-7-5-4-6-8-12/h4-11H,1-3H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBPSVGCDWIZBU-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364855 | |
Record name | ZINC04692925 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-08-7 | |
Record name | ZINC04692925 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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